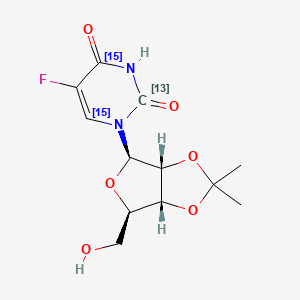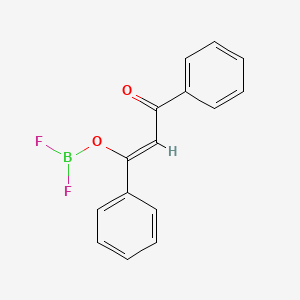![molecular formula C21H44O4 B14753227 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane CAS No. 1522-97-0](/img/structure/B14753227.png)
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane is an organic compound with the molecular formula C21H44O4. It consists of 21 carbon atoms, 44 hydrogen atoms, and 4 oxygen atoms . This compound is characterized by its multiple ether linkages, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane typically involves the reaction of butanol with a suitable alkylating agent under controlled conditions. The process may include the use of catalysts to facilitate the formation of ether bonds. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a model compound for studying the behavior of ether linkages in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane exerts its effects involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, including those related to enzyme activity and membrane permeability. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane can be compared with other similar compounds, such as:
1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]methane: This compound has shorter alkyl chains, which may result in different physical and chemical properties.
1-[3-Ethoxy-2,2-bis(ethoxymethyl)propoxy]ethane: This compound has intermediate-length alkyl chains, providing a balance between the properties of the butoxy and methoxy derivatives.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties .
Eigenschaften
CAS-Nummer |
1522-97-0 |
|---|---|
Molekularformel |
C21H44O4 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
1,3-dibutoxy-2,2-bis(butoxymethyl)propane |
InChI |
InChI=1S/C21H44O4/c1-5-9-13-22-17-21(18-23-14-10-6-2,19-24-15-11-7-3)20-25-16-12-8-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
YPCIBCHBYPHQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(COCCCC)(COCCCC)COCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
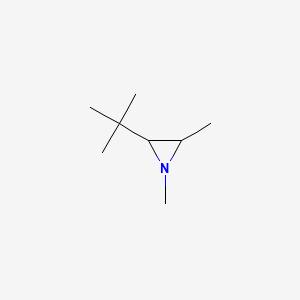
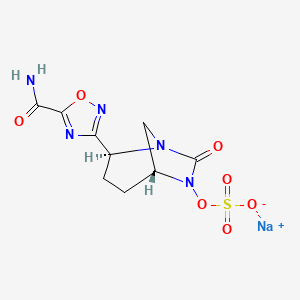

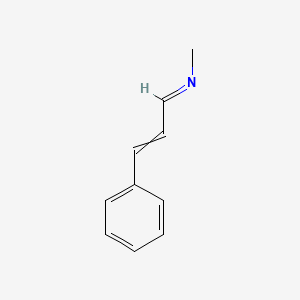
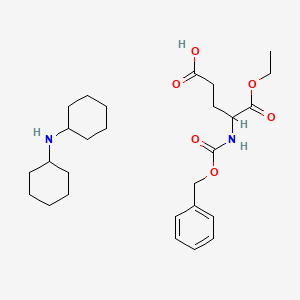
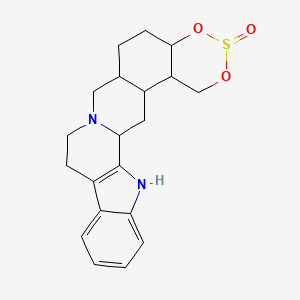
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)

